molecular formula C8H11Cl2N5 B141250 1-(4-Chlorophenyl)biguanide hydrochloride CAS No. 4022-81-5

1-(4-Chlorophenyl)biguanide hydrochloride

Cat. No. B141250
CAS RN: 4022-81-5
M. Wt: 248.11 g/mol
InChI Key: NAFSLMFLGYXGIF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)biguanide hydrochloride is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. It is related to other biguanide compounds, which are known for their biological activity, including antimalarial and antibacterial effects.

Synthesis Analysis

Molecular Structure Analysis

The crystal structure of a related compound, 1-(p-chlorophenyl)-5-isopropylbiguanide hydrochloride, has been determined using X-ray diffraction measurements. The structure reveals a U-shaped organic cation with the chloride anion coordinated to six nitrogen atoms. The biguanide part of the cation consists of two planes intersecting at an angle, with a mean C–N length indicative of the biguanide's molecular structure .

Chemical Reactions Analysis

The reactivity of biguanide compounds can be complex. For instance, 1,1'-hexamethylene-bis-[(5-p-chlorophenyl)-biguanide] reacts with guanosine and cysteine, leading to the formation of xanthosine or xanthine and the oxidation of cysteine to cystine. This indicates that biguanide compounds can participate in redox reactions and potentially interact with biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Chlorophenyl)biguanide hydrochloride are not directly reported in the provided papers. However, high-performance liquid chromatography (HPLC) has been used to separate proguanil, cycloguanil, and 4-chlorophenylbiguanide, suggesting that these compounds have distinct hydrophobic and ionic properties that can be exploited for analytical purposes. The HPLC method used a hydrophobic stationary phase and lauryl sulphate as a pairing ion, indicating the compound's interaction with hydrophobic and ionic media .

Relevant Case Studies

The papers provided do not include case studies directly related to 1-(4-Chlorophenyl)biguanide hydrochloride. However, studies on related biguanide compounds have shown their potential mutagenic effects, as seen with 1,1'-hexamethylene-bis-[(5-p-chlorophenyl)-biguanide], which induces mutations in certain bacterial strains . Additionally, the interaction of 1-(m-chlorophenyl)-biguanide with the dopamine transporter in rat brain synaptosomes suggests that some biguanides can affect neurotransmitter systems, which could be relevant for neurological studies .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of a variant of 1-(4-Chlorophenyl)biguanide hydrochloride, specifically 1-(p-chlorophenyl)-5-isopropylbiguanide hydrochloride, has been studied through three-dimensional X-ray diffraction measurements. The cationic part of the compound is found to be U-shaped with chloride anion coordination to six nitrogen atoms. This study helps in understanding the atomic coordination and molecular shape of similar compounds (Brown, 1967).

Receptor Agonist Activity

1-(m-Chlorophenyl)-biguanide exhibits high affinity agonist activity at 5-HT3 receptors. This discovery is significant in the context of neuroscience and pharmacology, as it opens avenues for exploring new receptor-specific drugs (Kilpatrick et al., 1990).

Interaction with Dopamine Transporter

Studies have shown that 1-(m-chlorophenyl)-biguanide interacts with the dopamine transporter in rat brain synaptosomes. This interaction highlights the compound's potential influence on dopamine uptake, which is crucial in understanding neurological functions and disorders (Campbell et al., 1995).

Sorption on Cellulose

Research into the adsorption of chlorhexidine (which shares a similar structure with 1-(4-Chlorophenyl)biguanide) on cellulose revealed insights into the molecular interactions involved. These findings are essential in the development of antimicrobial surfaces and materials (Blackburn et al., 2007).

Analytical Determination in Biological Samples

High-Performance Liquid Chromatography (HPLC) has been used to analyze biguanides and related compounds in biological and environmental samples. This includes the determination of 1-(4-Chlorophenyl)biguanide, indicating its relevance in pharmacodynamics and pharmacokinetics studies (Ali et al., 2015).

Chemical Mutagenesis

Investigations into the mutagenic effects of compounds structurally similar to 1-(4-Chlorophenyl)biguanide have highlighted its potential in genetic research and understanding chemical mutagenesis (Suessmuth et al., 1979).

Controlled Release from Polymeric Materials

Studies on acrylate monomers with pendant biguanide groups, related to 1-(4-Chlorophenyl)biguanide, have provided insights into controlled release systems for biocides, which are significant for developing self-sterilizing materials (Ikeda et al., 1986).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with care, using protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFSLMFLGYXGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60960636
Record name N-(4-Chlorophenyl)triimidodicarbonic diamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)biguanide hydrochloride

CAS RN

4022-81-5
Record name Imidodicarbonimidic diamide, N-(4-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4022-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4022-81-5
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Record name N-(4-Chlorophenyl)triimidodicarbonic diamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biguanide, 1-(p-chlorophenyl)-, monohydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Tonelli, S Espinoza, RR Gainetdinov… - European Journal of …, 2017 - Elsevier
Trace amines (TAs) are endogenous neuromodulators that play a functional role in the synaptic transmission within central nervous system (CNS), targeting trace amine-associated …
Number of citations: 39 www.sciencedirect.com
Ł Tomorowicz, J Sławiński, B Żołnowska… - International Journal of …, 2020 - mdpi.com
A series of novel 2-[(4-amino-6-R 2 -1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R 1 -1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides 6–49 was synthesized by the …
Number of citations: 7 www.mdpi.com
F Barbieri, AG Bosio, A Pattarozzi… - … of Experimental & …, 2022 - jeccr.biomedcentral.com
Chloride intracellular channel-1 (CLIC1) activity controls glioblastoma proliferation. Metformin exerts antitumor effects in glioblastoma stem cells (GSCs) inhibiting CLIC1 activity, but its …
Number of citations: 14 jeccr.biomedcentral.com
Ł Tomorowicz, J Sławinski, B Zołnowska, K Szafranski… - ppm.gumed.edu.pl
A series of novel 2-[(4-amino-6-R2-1, 3, 5-triazin-2-yl) methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo [d] imidazol-2 (3H)-ylidene) benzenesulfonamides 6–49 was synthesized by the …
Number of citations: 0 ppm.gumed.edu.pl

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